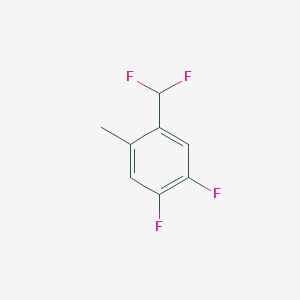
4,5-Difluoro-2-methylbenzodifluoride
説明
4,5-Difluoro-2-methylbenzodifluoride is a useful research compound. Its molecular formula is C8H6F4 and its molecular weight is 178.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,5-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material science. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6F2
- Molar Mass : 152.13 g/mol
- Physical State : Typically appears as a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its derivatives and analogs. The compound's fluorine substituents can enhance lipophilicity and influence biological interactions.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:
- A study on related compounds showed that the introduction of fluorine atoms improved the efficacy against various bacterial strains, suggesting a similar potential for this compound .
Anticancer Properties
Fluorinated aromatic compounds are frequently explored for their anticancer potential:
- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of fluorinated analogs based on this compound and tested them against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
-
Anticancer Research :
- A recent investigation into the anticancer effects of fluorinated benzene derivatives highlighted that this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to cell death .
- Enzyme Interaction Studies :
Data Table: Biological Activity Summary
科学的研究の応用
Chemistry
4,5-Difluoro-2-methylbenzodifluoride serves as a building block for synthesizing more complex fluorinated organic compounds. The presence of fluorine atoms enhances its reactivity and stability, making it valuable in organic synthesis.
Biology
The compound is being investigated for its potential biological activities, including:
- Enzyme Inhibition : It may interact with specific enzymes, altering their activity and potentially leading to therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit certain bacterial strains.
- Anticancer Potential : Some research indicates cytotoxic effects on cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique properties make it a candidate for creating fluorinated pharmaceuticals that can enhance drug efficacy and bioavailability.
Industry
The compound is utilized in producing specialty chemicals and materials that exhibit enhanced properties such as increased thermal stability and resistance to degradation. This makes it suitable for various industrial applications.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of synthesized derivatives of this compound. Results indicated significant antioxidant activity compared to traditional antioxidants like ascorbic acid. The highest efficacy was observed in compounds with multiple fluorine substitutions.
Case Study 2: Antibacterial Activity
Research focused on the antibacterial properties of fluorinated benzoic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study revealed that compounds similar to this compound exhibited dose-dependent inhibition of bacterial growth.
特性
IUPAC Name |
1-(difluoromethyl)-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSDTLQRBHMMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















